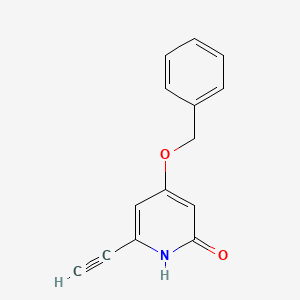

4-(Benzyloxy)-6-ethynylpyridin-2-ol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C14H11NO2 |

|---|---|

Molekulargewicht |

225.24 g/mol |

IUPAC-Name |

6-ethynyl-4-phenylmethoxy-1H-pyridin-2-one |

InChI |

InChI=1S/C14H11NO2/c1-2-12-8-13(9-14(16)15-12)17-10-11-6-4-3-5-7-11/h1,3-9H,10H2,(H,15,16) |

InChI-Schlüssel |

PAWNTUCWPVOIID-UHFFFAOYSA-N |

Kanonische SMILES |

C#CC1=CC(=CC(=O)N1)OCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Benzyloxy 6 Ethynylpyridin 2 Ol and Analogues

Strategies for Constructing the Pyridin-2-ol Core

The pyridin-2-ol moiety, which exists in tautomeric equilibrium with its 2-pyridone form, is a foundational structure in many biologically active compounds. Its synthesis can be achieved either by building the ring from acyclic precursors or by modifying a pre-existing pyridine (B92270) ring.

The construction of the pyridine ring system from the ground up offers a versatile approach to introduce desired substitution patterns directly. acsgcipr.org A variety of cyclization strategies have been developed for this purpose.

One prominent method is the transition metal-catalyzed [2+2+2] cycloaddition reaction, which typically involves the co-cyclization of alkynes and nitriles. researchgate.netmcmaster.ca This atom-economical method can efficiently assemble highly substituted pyridine rings. For instance, the reaction of diynes with nitriles in the presence of a cobalt catalyst can yield pyridines with specific regioselectivity. researchgate.net

Another powerful strategy involves [4+2] annulation reactions. A facile and efficient approach utilizes in-situ generated azadienes from N-propargylamines and active methylene compounds, which cyclize to provide structurally diverse 2-pyridones in good yields. organic-chemistry.org Other methods include the tandem condensation of propiolamide with cyclic β-keto methyl esters and the cyclization of α,β,γ,δ-unsaturated ketones with an ammonia source. acsgcipr.orgorganic-chemistry.org These multi-component reactions are often preferred in process chemistry due to their efficiency and convergence. acsgcipr.org

The table below summarizes various cyclization approaches for forming the pyridone/pyridin-2-ol core.

| Reaction Type | Key Precursors | Typical Conditions | Advantages |

| [2+2+2] Cycloaddition | Diynes, Nitriles | Cobalt or Ruthenium catalyst, often with microwave irradiation researchgate.net | High atom economy, good for complex substitutions |

| [4+2] Annulation | N-propargylamines, Active methylene compounds | DBU-promoted, metal-free organic-chemistry.org | Mild conditions, diverse products |

| Tandem Condensation | Propiolamide, Cyclic β-keto methyl esters | Acid or base promotion in water organic-chemistry.org | Environmentally friendly solvent |

| Enaminone Cyclization | N-propargyl enaminones | Base-promoted 7-exo-dig cyclization organic-chemistry.org | Rapid, generates H₂O as sole byproduct |

An alternative to de novo ring synthesis is the functionalization of a pre-formed pyridine ring at the C2 position. The C2 position in pyridines is electronically activated and susceptible to a range of modifications due to the influence of the ring nitrogen. nih.gov

A common method involves the use of pyridine N-oxides. The N-oxide activates the C2 position towards nucleophilic attack. For example, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can afford 2-substituted pyridines in good yields. organic-chemistry.orgresearchgate.net To obtain the 2-ol, a 2-halopyridine can be subjected to nucleophilic substitution with a hydroxide source, or a 2-aminopyridine can be converted to the corresponding pyridinol via diazotization followed by hydrolysis.

The functionalization of pyridine C-H bonds has also emerged as a powerful tool. nih.gov While direct oxidation of pyridine to pyridin-2-one can be challenging and often lacks selectivity, directed metalation strategies can achieve functionalization at specific positions.

Introduction of the Ethynyl (B1212043) Moiety

The installation of the C6-ethynyl group is a critical step, typically accomplished via a cross-coupling reaction on a halogenated pyridin-2-ol precursor.

The Sonogashira reaction is the most widely employed method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.orgmdpi.com This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine. wikipedia.orgmdpi.com

In the context of synthesizing the target molecule, a 6-halo-(e.g., bromo or iodo)-4-benzyloxypyridin-2-ol would be coupled with a protected or terminal acetylene, such as trimethylsilylacetylene, followed by deprotection. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including alcohols and ethers. researchgate.netsoton.ac.uk

The general scheme for the Sonogashira coupling is as follows:

Aryl Halide: 6-Bromo-4-benzyloxypyridin-2-ol

Alkyne: Terminal alkyne (e.g., ethynyltrimethylsilane)

Catalyst: Palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) mdpi.com

Co-catalyst: Copper(I) salt (e.g., CuI) wikipedia.org

Base: Amine (e.g., triethylamine, diisopropylamine)

Solvent: THF, DMF, or amine solvent

The table below details typical conditions and outcomes for Sonogashira reactions on pyridine substrates. researchgate.net

| Catalyst System | Base | Solvent | Temperature | Typical Yield |

| Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 °C | 72-96% researchgate.net |

| Pd(PPh₃)₄ / CuI | THF/Et₃N | THF/Et₃N | Room Temp | 85-93% soton.ac.uk |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Varies | Good to Excellent mdpi.com |

While effective, the classic Sonogashira protocol can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling), which is promoted by the copper co-catalyst. wikipedia.org To circumvent this, copper-free Sonogashira variants have been developed, which often require a different ligand set for the palladium catalyst but can provide cleaner reactions for complex substrates. researchgate.net

Beyond the Sonogashira reaction, other methods exist for introducing an ethynyl group. Direct alkynylation of pyridine derivatives can be achieved using alkynyllithium reagents. researchgate.net This approach typically involves the addition of the alkynyllithium to the pyridine ring, followed by an oxidative rearomatization step. For example, using Et₂O·BF₃ as a promoter, various pyridines can undergo addition with alkynyllithium reagents at the C2 position, which are then rearomatized with an oxidant like chloranil. researchgate.net While this method is effective for the C2 position, achieving C6 selectivity on a pyridin-2-ol core would require a substrate with a pre-existing directing or blocking group.

Installation of the Benzyloxy Group

The benzyloxy group serves as a common protecting group for phenols and alcohols due to its stability under a wide range of conditions and its susceptibility to removal by hydrogenolysis. Its installation on the 4-hydroxy position of the pyridin-2-ol core is typically achieved via a Williamson ether synthesis.

This reaction involves the deprotonation of the 4-hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace a halide from benzyl halide (e.g., benzyl bromide or benzyl chloride).

A typical procedure involves:

Dissolving the 4-hydroxypyridin-2-ol precursor in a polar aprotic solvent like acetone, DMF, or acetonitrile.

Adding a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to generate the nucleophilic oxygen anion. nih.gov

Adding benzyl bromide or benzyl chloride to the mixture and heating to facilitate the Sₙ2 reaction. nih.gov

The reaction is generally high-yielding and compatible with many other functional groups. nih.govsemanticscholar.org An alternative mild method for benzylation involves using 2-benzyloxy-1-methylpyridinium triflate, which can transfer a benzyl group to an alcohol under neutral conditions upon warming. semanticscholar.org This reagent can be generated in situ from 2-benzyloxypyridine and methyl triflate. semanticscholar.org

O-Alkylation Strategies

The introduction of an alkoxy group, such as a benzyloxy group, at the C4 position of a pyridin-2-ol is a key step in the synthesis of the target molecule and its analogues. This transformation is typically achieved through O-alkylation of a corresponding 4-hydroxypyridin-2-one precursor.

The direct O-alkylation of 4-hydroxypyridin-2-ones can be accomplished using a variety of alkylating agents and base systems. For the synthesis of 4-(benzyloxy) derivatives, benzyl halides (e.g., benzyl bromide) are commonly employed in the presence of a suitable base. The choice of base and solvent is crucial to favor O-alkylation over the competing N-alkylation of the pyridin-2-one tautomer.

| Starting Material | Alkylating Agent | Base | Solvent | Product | Yield |

| 4-Hydroxypyridin-2-one | Benzyl bromide | K₂CO₃ | Acetone | 4-(Benzyloxy)pyridin-2-one | 92-99% |

| 4-Hydroxypyridin-2-one | Allyl bromide | NaH | THF | 4-(Allyloxy)pyridin-2-one | 52% |

| 4-Hydroxypyridin-2-one | Ethyl bromoacetate | NaH | THF | Ethyl 2-((2-oxo-1,2-dihydropyridin-4-yl)oxy)acetate | 78% |

This table presents representative examples of O-alkylation reactions on 4-hydroxypyridin-2-one, demonstrating the versatility of this transformation.

Research has shown that the reaction of 4-cyanophenol with benzyl bromides under reflux in acetone with potassium carbonate provides high yields of 4-(benzyloxy)benzonitriles figshare.com. While this reaction is on a different aromatic core, the principles of Williamson ether synthesis are applicable to the O-benzylation of 4-hydroxypyridin-2-one. The use of a polar aprotic solvent like acetone or DMF facilitates the nucleophilic attack of the hydroxyl group on the benzyl halide.

Protective Group Chemistry in Pyridin-2-ol Systems

In the multi-step synthesis of complex molecules like 4-(benzyloxy)-6-ethynylpyridin-2-ol, the use of protecting groups is often essential to mask reactive functional groups and ensure chemoselectivity. The hydroxyl and N-H groups of the pyridin-2-ol core, as well as the terminal alkyne, may require protection depending on the subsequent reaction conditions.

For the hydroxyl group at the C2 position (the pyridone tautomer), protection can be important, especially during reactions that are sensitive to acidic protons. Common protecting groups for hydroxyls include silyl ethers (e.g., trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS)) and benzyl ethers. The benzyl group at the C4-oxygen can also be considered a protecting group, which can be removed under specific conditions if the free hydroxyl is required.

In the context of a Sonogashira coupling to introduce the ethynyl group, protection of the pyridin-2-ol N-H may be necessary to prevent side reactions with the basic conditions and the palladium/copper catalytic system. A methoxymethyl (MOM) group has been successfully used to protect the N-H of a pyridazinone during a Sonogashira coupling, and this strategy could be adapted for pyridin-2-ones nih.gov.

Furthermore, for the ethynyl group itself, a trimethylsilyl (TMS) group is often used as a protecting group for terminal alkynes. This prevents unwanted coupling reactions and can be easily removed with a fluoride source like tetrabutylammonium fluoride (TBAF) Current time information in Melbourne, AU..

| Functional Group | Protecting Group | Introduction Reagents | Removal Conditions |

| 2-Hydroxyl (Pyridone N-H) | Methoxymethyl (MOM) | MOM-Cl, Base (e.g., NaH) | Acidic hydrolysis (e.g., HCl) |

| 4-Hydroxyl | Benzyl (Bn) | Benzyl bromide, Base (e.g., K₂CO₃) | Hydrogenolysis (H₂, Pd/C) |

| Terminal Alkyne | Trimethylsilyl (TMS) | Trimethylsilylacetylene | TBAF or K₂CO₃/MeOH |

This table summarizes common protecting groups used in the synthesis of functionalized pyridin-2-ols and related compounds.

Convergent and Divergent Synthesis Approaches for Multi-Functionalized Pyridines

The synthesis of a library of analogues based on the this compound scaffold can be approached through either convergent or divergent strategies.

Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the target molecule separately, which are then combined in the later stages of the synthesis. For 4,6-disubstituted pyridin-2-ones, a convergent strategy could involve the synthesis of a 4-(benzyloxy) substituted building block and a 6-ethynyl substituted building block, which are then coupled to form the pyridin-2-one ring. For instance, a suitably functionalized β-keto amide could be condensed with another component to form the pyridin-2-one core in a one-pot reaction nih.gov. This approach can be highly efficient for producing a specific target molecule.

Divergent Synthesis: A divergent synthesis strategy begins with a common intermediate that is then elaborated into a variety of different products. This is a powerful approach for generating a library of related compounds for structure-activity relationship (SAR) studies.

A potential divergent synthesis for analogues of this compound could start from a common intermediate such as 4-(benzyloxy)-6-halopyridin-2-one. This intermediate can then be subjected to a variety of cross-coupling reactions at the C6 position to introduce a range of substituents.

Sonogashira Coupling: Reaction with various terminal alkynes would yield a library of 6-alkynyl analogues.

Suzuki Coupling: Reaction with boronic acids would introduce diverse aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Reaction with amines would lead to a series of 6-amino derivatives.

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 6 Ethynylpyridin 2 Ol

Reactivity of the Ethynyl (B1212043) Group

The terminal alkyne, or ethynyl group, is a highly versatile functional group that participates in a variety of chemical reactions. Its reactivity is central to the utility of 4-(Benzyloxy)-6-ethynylpyridin-2-ol in constructing more complex molecular architectures.

The terminal ethynyl group of this compound is an ideal substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." mdpi.com This reaction facilitates the formation of a stable 1,2,3-triazole ring through the reaction with an organic azide. The CuAAC reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. nih.govnih.gov

The general scheme for the CuAAC reaction involving this compound is as follows:

This compound + R-X --[Pd catalyst, Cu(I) co-catalyst, base]--> 4-(Benzyloxy)-6-(R-ethynyl)pyridin-2-ol

Tautomerism of the Pyridin-2-ol Moiety

Influence of Substituents on Tautomeric Preferences

The pyridin-2-ol ring of this compound can exist in two tautomeric forms: the pyridin-2-ol (enol) form and the pyridin-2(1H)-one (keto) form. The equilibrium between these two forms is significantly influenced by the electronic properties of the substituents on the pyridine (B92270) ring.

The benzyloxy group at the 4-position is an electron-donating group (EDG) through resonance, which increases the electron density of the pyridine ring. This donation of electron density tends to stabilize the pyridin-2(1H)-one tautomer. Conversely, the ethynyl group at the 6-position is an electron-withdrawing group (EWG) due to the sp-hybridization of the carbon atoms, which decreases the electron density of the ring. Electron-withdrawing substituents on the pyridine ring have been shown to have a complex and sometimes counterintuitive effect on the tautomeric equilibrium of 2-hydroxypyridines rsc.org. While strongly electron-withdrawing groups are generally expected to favor the pyridol form, this is not always the case rsc.org.

| Substituent | Position | Electronic Effect | Influence on Tautomerism |

| Benzyloxy | 4 | Electron-donating (resonance) | Favors pyridin-2(1H)-one form |

| Ethynyl | 6 | Electron-withdrawing (induction) | May favor pyridin-2-ol form, but effect can be complex |

Transformations of the Benzyloxy Group

The benzyloxy group serves as a protecting group for the hydroxyl functionality at the 4-position and can be selectively removed or induced to undergo rearrangements.

The removal of the benzyl group from the 4-benzyloxy substituent is a key transformation to unmask the 4-hydroxy functionality. Several methods are available for this deprotection, with catalytic transfer hydrogenation being a particularly mild and selective option. This method is advantageous as it avoids the use of gaseous hydrogen and often proceeds under neutral conditions, which is beneficial for preserving the ethynyl group and the sensitive pyridin-2-ol system.

Common reagents for catalytic transfer hydrogenation include palladium on carbon (Pd/C) as the catalyst and a hydrogen donor such as ammonium formate, formic acid, or cyclohexene rsc.org. The selectivity of this method allows for the debenzylation to occur without reduction of the ethynyl group, which is a common side reaction with standard catalytic hydrogenation using hydrogen gas. Visible-light-mediated debenzylation using a photooxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) also presents a mild alternative that is tolerant of alkynes acs.org.

| Deprotection Method | Reagents | Key Advantages |

| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate/Formic Acid/Cyclohexene | Mild conditions, high selectivity, avoids H2 gas |

| Visible-Light-Mediated Oxidation | DDQ, light source | Mild, tolerant of alkynes |

Under strongly basic conditions, 2-benzyloxypyridine derivatives can undergo a nih.govacs.org-anionic rearrangement, also known as a Wittig rearrangement. This reaction involves the deprotonation of the benzylic carbon followed by a 1,2-migration of the pyridine ring to the benzylic carbon, yielding a pyridyl carbinol acs.orgresearchgate.net. It is plausible that this compound, particularly in its 2-benzyloxy tautomeric form, could undergo a similar rearrangement upon treatment with a strong base like an organolithium reagent.

Another potential rearrangement is the aza-semipinacol-type rearrangement, which has been observed in 6-benzyl-3,6-dihydropyridin-2(1H)-ones, leading to the transfer of the benzyl group nih.gov. The feasibility of such a rearrangement for this compound would depend on the specific reaction conditions and the ability to form the necessary cationic intermediates.

Functionalization at Other Pyridine Ring Positions

The existing substituents on the pyridine ring of this compound direct the position of further functionalization. The pyridin-2-ol ring is generally electron-rich and susceptible to electrophilic attack. The benzyloxy group at the 4-position is an activating, ortho-, para-directing group, while the hydroxyl/oxo group at the 2-position and the ethynyl group at the 6-position also influence the regioselectivity.

For electrophilic aromatic substitution, the most likely positions for attack are C3 and C5, which are ortho and meta to the activating benzyloxy group, respectively. The C3 position is ortho to both the benzyloxy and the hydroxyl/oxo group, making it a highly activated position. The C5 position is meta to the hydroxyl/oxo group and ortho to the benzyloxy group. The directing effects of the substituents would need to be considered collectively to predict the major product.

Nucleophilic aromatic substitution is less likely on the electron-rich pyridin-2-ol ring unless a good leaving group is present. However, functionalization can be achieved through other means, such as lithiation followed by quenching with an electrophile. The positions ortho to the nitrogen (C3 and C5) are the most acidic and therefore the most likely to be deprotonated.

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C3 | Activated by 4-benzyloxy and 2-hydroxy/oxo | Prone to electrophilic substitution and lithiation |

| C5 | Activated by 4-benzyloxy, deactivated by 6-ethynyl | Potential site for electrophilic substitution |

Concluding Remarks and Future Research Directions

Current Challenges in Synthesis and Functionalization

The synthesis and subsequent functionalization of complex pyridin-2-ol derivatives like 4-(benzyloxy)-6-ethynylpyridin-2-ol present several challenges that researchers in the field are actively working to address. These challenges often revolve around achieving regioselectivity, managing protecting groups, and ensuring the stability of the final compound.

One of the primary synthetic hurdles is the multi-step process required to assemble the molecule. The introduction of substituents at specific positions on the pyridine (B92270) ring can be complex and may require carefully designed synthetic routes. For instance, the synthesis of diversely substituted pyridin-2(1H)-ones often involves steps like O-benzylation and Suzuki-Miyaura coupling, which may have variable yields depending on the substrates and reaction conditions nih.gov. The introduction of the ethynyl (B1212043) group, typically via Sonogashira coupling or related reactions, can also be challenging due to potential side reactions and the need for specific catalysts.

Another significant challenge lies in the selective functionalization of the molecule. The presence of multiple reactive sites—the pyridin-2-ol tautomeric system, the benzyloxy group, and the terminal alkyne—necessitates careful control over reaction conditions to achieve desired modifications at a single site. For example, reactions targeting the ethynyl group must be mild enough to avoid cleavage of the benzyl ether protecting group. The pyridin-2-ol core itself can undergo N- vs. O-alkylation, and the pyridine ring can be subject to various electrophilic and nucleophilic substitutions, further complicating selective functionalization.

The stability of the ethynyl group in the presence of various reagents and reaction conditions is also a concern. Terminal alkynes can be sensitive to strong bases and oxidizing agents, which can limit the scope of applicable chemical transformations.

| Challenge | Description | Potential Mitigation Strategies |

| Regioselectivity | Controlling the position of substituent introduction on the pyridine ring. | Stepwise synthesis with well-defined intermediates; use of directing groups. |

| Protecting Groups | The need for protection and deprotection of the hydroxyl group can add steps and reduce overall yield. | Orthogonal protecting group strategies; development of one-pot multi-reaction sequences. |

| Selective Functionalization | Modifying one reactive site without affecting others (e.g., ethynyl vs. hydroxyl). | Use of chemoselective reagents; careful control of reaction parameters (temperature, solvent, catalyst). |

| Ethynyl Group Stability | The terminal alkyne can be sensitive to certain reaction conditions. | Use of mild reaction conditions; protection of the alkyne if necessary. |

Emerging Research Avenues for Ethynylpyridin-2-ol Derivatives

The structural motifs present in this compound suggest several promising avenues for future research, particularly in the fields of medicinal chemistry and materials science. Pyridine derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, antioxidant, and anticancer properties researchgate.net. The pyridin-2-one core is a key structural unit in many naturally occurring compounds and active pharmaceuticals nih.gov.

The presence of the ethynyl group is particularly significant as it opens the door to a variety of coupling reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the straightforward conjugation of the pyridin-2-ol scaffold to other molecules, such as biomolecules, polymers, or fluorescent tags. This modularity is highly desirable in drug discovery for the generation of compound libraries for high-throughput screening. For example, new pyridine-linked thiazole derivatives have been synthesized and studied for their cytotoxic properties against various cancer cell lines .

In the realm of materials science, ethynyl-substituted aromatic compounds are valuable building blocks for the synthesis of functional polymers and organic materials. The rigid nature of the pyridine ring and the alkyne moiety can be exploited to create materials with interesting photophysical or electronic properties. The development of novel fluorescent materials based on the micro-modification of functional groups on a pyridine framework is an active area of research researchgate.net.

| Research Avenue | Description | Potential Impact |

| Medicinal Chemistry | Use as a scaffold for the synthesis of novel bioactive compounds. | Development of new therapeutics for a range of diseases, including cancer and infectious diseases. |

| Click Chemistry | Utilization of the ethynyl group for facile conjugation to other molecules. | Rapid generation of diverse compound libraries for drug discovery and chemical biology. |

| Materials Science | Application as a monomer or building block for functional organic materials. | Creation of new materials with tailored optical, electronic, or self-assembly properties. |

| Chemical Probes | Development of fluorescent or affinity-based probes for biological systems. | Tools for studying biological processes and identifying new drug targets. |

Potential for Novel Chemical Transformations and Applications

The rich chemical functionality of this compound provides a platform for a wide array of novel chemical transformations, leading to diverse and complex molecular architectures. The terminal alkyne is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions beyond click chemistry.

Sonogashira coupling, for instance, can be used to further extend the carbon chain or to introduce aryl or heteroaryl substituents at the ethynyl terminus. The alkyne can also participate in various cycloaddition reactions, such as [2+2+2] cycloadditions, to construct polycyclic aromatic systems. Furthermore, the alkyne can be hydrated to form a methyl ketone or reduced to an alkene or alkane, providing access to a range of saturated and unsaturated derivatives.

The pyridin-2-ol moiety itself can be a site for further derivatization. The hydroxyl group, after deprotection of the benzyl ether, can be alkylated, acylated, or used in cross-coupling reactions. The pyridine ring can undergo C-H functionalization, which is a powerful and atom-economical method for introducing new substituents nih.gov. For example, rhodium-catalyzed intramolecular C-H bond functionalization has been used to prepare multicyclic pyridines nih.gov.

The combination of these potential transformations could lead to the development of novel compounds with unique biological activities or material properties. For instance, the synthesis of fused pyridine ring systems has been shown to yield compounds with potent anticancer activity researchgate.net. The ability to readily functionalize the this compound scaffold could lead to the discovery of new drug candidates or advanced materials.

| Transformation Type | Specific Reaction Examples | Resulting Structures |

| Alkyne Chemistry | CuAAC, Sonogashira coupling, [2+2+2] cycloaddition, hydration, reduction. | Triazoles, substituted alkynes, polycyclic aromatics, ketones, alkenes, alkanes. |

| Pyridin-2-ol Chemistry | O-alkylation, O-acylation, cross-coupling reactions. | Ethers, esters, biaryl ethers. |

| Pyridine Ring C-H Functionalization | Directed ortho-metalation, transition-metal catalyzed C-H activation. | Substituted pyridines with new C-C or C-heteroatom bonds. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.